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molecular formula C12H14O3S B8538041 Ethyl 7-mercaptochromane-2-carboxylate

Ethyl 7-mercaptochromane-2-carboxylate

Cat. No. B8538041
M. Wt: 238.30 g/mol
InChI Key: CUEXGCOACOMZSH-UHFFFAOYSA-N
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Patent
US08524766B2

Procedure details

To a mixture of ethyl 7-[(triisopropylsilyl)thio]chromane-2-carboxylate (5.6 g, 14.2 mmol) in EtOH (100 ml) was added concentrated HCl (4 ml) and the mixture was stirred at room temperature for 3 h. Evaporation to dryness gave the title compound. Yield: 3.4 g. MS m/z (rel. intensity, 70 eV) 238 (M+, 75), 165 (bp), 163 (56), 132 (50), 131 (43).
Name
ethyl 7-[(triisopropylsilyl)thio]chromane-2-carboxylate
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Si](C(C)C)(C(C)C)[S:5][C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][CH:12]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[O:13]2)=[CH:8][CH:7]=1)(C)C.Cl>CCO>[SH:5][C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][CH:12]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[O:13]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
ethyl 7-[(triisopropylsilyl)thio]chromane-2-carboxylate
Quantity
5.6 g
Type
reactant
Smiles
C(C)(C)[Si](SC1=CC=C2CCC(OC2=C1)C(=O)OCC)(C(C)C)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
SC1=CC=C2CCC(OC2=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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